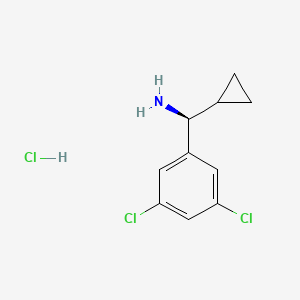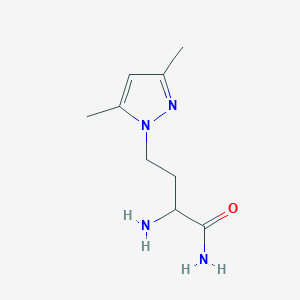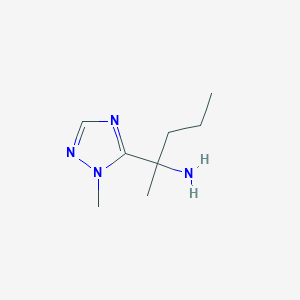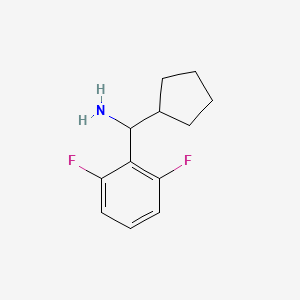
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is an organic compound with the molecular formula C12H13F4NO2. It is a derivative of carbamate, featuring both fluoro and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-fluoro-6-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aniline derivative.
Hydrolysis: The major products are 2-fluoro-6-(trifluoromethyl)aniline and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate involves its interaction with biological molecules through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate
Uniqueness
tert-Butyl (2-fluoro-6-(trifluoromethyl)phenyl)carbamate is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
Propiedades
Fórmula molecular |
C12H13F4NO2 |
|---|---|
Peso molecular |
279.23 g/mol |
Nombre IUPAC |
tert-butyl N-[2-fluoro-6-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
SERUECWVYVKKKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
